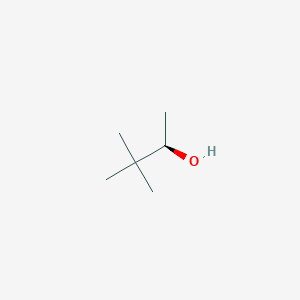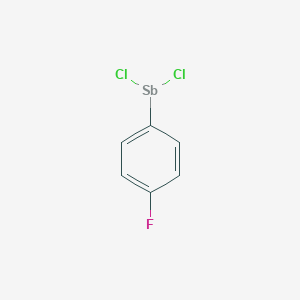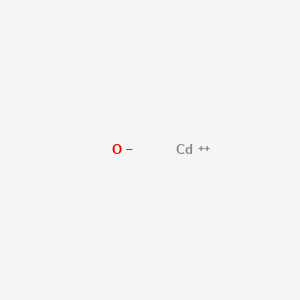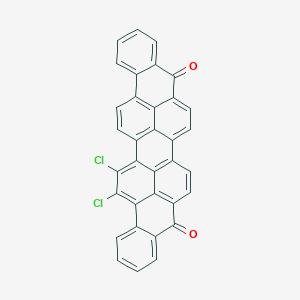
Dichloroviolanthrene-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroviolanthrene-5,10-dione, also known as DCVAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of biomedicine. DCVAD is a member of the violanthrone family, which consists of organic compounds that are characterized by their unique molecular structure and chemical properties. In
Mécanisme D'action
The mechanism of action of Dichloroviolanthrene-5,10-dione is complex and not fully understood. However, studies have suggested that Dichloroviolanthrene-5,10-dione exerts its anti-cancer effects through a variety of mechanisms. One of the primary mechanisms is the induction of oxidative stress, which can lead to the activation of apoptosis pathways in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.
Effets Biochimiques Et Physiologiques
Dichloroviolanthrene-5,10-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, Dichloroviolanthrene-5,10-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, Dichloroviolanthrene-5,10-dione has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Dichloroviolanthrene-5,10-dione in lab experiments is its potent anti-cancer properties. Additionally, Dichloroviolanthrene-5,10-dione is relatively easy to synthesize and purify, making it a convenient compound for use in research. However, one of the limitations of using Dichloroviolanthrene-5,10-dione is its potential toxicity, which can make it challenging to use in certain experiments. Additionally, the complex mechanism of action of Dichloroviolanthrene-5,10-dione can make it difficult to study, requiring careful attention to experimental design and data analysis.
Orientations Futures
There are many potential future directions for research on Dichloroviolanthrene-5,10-dione. One area of interest is the development of new cancer therapies based on Dichloroviolanthrene-5,10-dione. Additionally, further research is needed to fully understand the mechanism of action of Dichloroviolanthrene-5,10-dione and its potential applications in other areas of biomedicine. Finally, studies are needed to evaluate the safety and toxicity of Dichloroviolanthrene-5,10-dione, particularly in the context of human clinical trials.
Méthodes De Synthèse
Dichloroviolanthrene-5,10-dione can be synthesized through a multi-step process that involves the reaction of violanthrone with chlorine gas in the presence of a strong acid catalyst. The resulting product is then purified through a series of chemical reactions, including recrystallization and column chromatography. The synthesis of Dichloroviolanthrene-5,10-dione is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Applications De Recherche Scientifique
Dichloroviolanthrene-5,10-dione has been the subject of numerous scientific studies due to its potential applications in the field of biomedicine. One of the primary areas of research has been in the development of new cancer therapies. Dichloroviolanthrene-5,10-dione has been shown to have potent anti-cancer properties, and studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
1324-56-7 |
|---|---|
Nom du produit |
Dichloroviolanthrene-5,10-dione |
Formule moléculaire |
C34H14Cl2O2 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H |
Clé InChI |
VEPZHFUVRQKTMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |
Autres numéros CAS |
1324-56-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



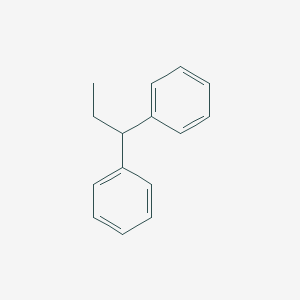
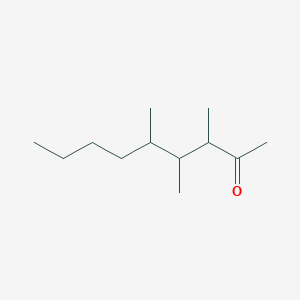
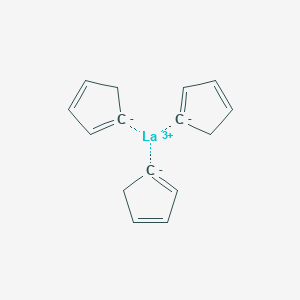
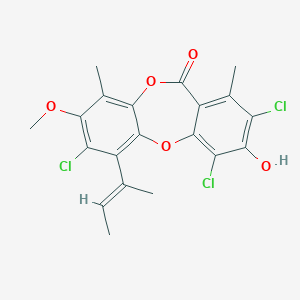
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
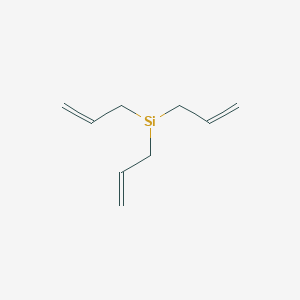
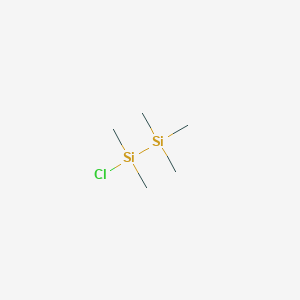
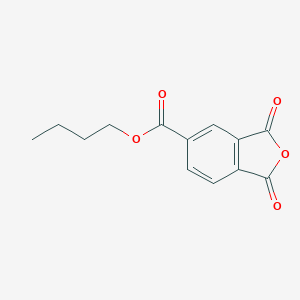
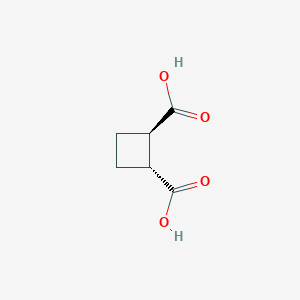
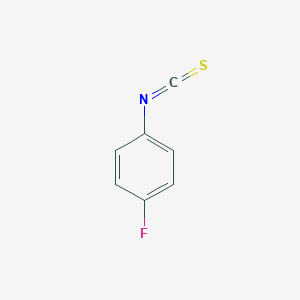
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
